

Solubility of 2-Mercapto-4-methylpyridine in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Mercapto-4-methylpyridine**

Cat. No.: **B151767**

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **2-Mercapto-4-methylpyridine** in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **2-mercaptop-4-methylpyridine** (CAS No. 18368-65-5). The document delves into the fundamental physicochemical properties of the compound, with a particular focus on the critical role of thione-thiol tautomerism in governing its solubility across a spectrum of organic solvents. While quantitative solubility data is sparse in publicly available literature, this guide synthesizes established chemical principles and qualitative data to provide researchers, scientists, and drug development professionals with a robust framework for predicting and understanding its behavior. Furthermore, a detailed, field-proven experimental protocol for the accurate determination of solubility via the equilibrium shake-flask method is presented, ensuring scientific integrity and reproducibility.

Introduction and Physicochemical Profile

2-Mercapto-4-methylpyridine, an organosulfur heterocyclic compound, is a valuable intermediate in various chemical syntheses.^[1] Understanding its solubility is paramount for applications ranging from reaction engineering and process design to formulation development in the pharmaceutical industry. The molecule's behavior in solution is more complex than that of a simple aromatic thiol, primarily due to its existence as a mixture of tautomeric forms.

The systematic IUPAC name for the predominant form is 4-methyl-1H-pyridine-2-thione, which reflects its structural reality in solid-state and polar environments.[\[1\]](#)

Table 1: Key Physicochemical Properties of **2-Mercapto-4-methylpyridine**

Property	Value	Source(s)
CAS Number	18368-65-5	[1] [2] [3]
Molecular Formula	C ₆ H ₇ NS	[1] [2]
Molecular Weight	125.19 g/mol	[1] [2]
Appearance	Faint yellow crystalline solid	[1]
Melting Point	177-178 °C	[2] [3]
Boiling Point	~195 °C (Predicted)	[2] [3]
pKa	9.79 ± 0.40 (Predicted, weak acid)	[1] [3]
Synonyms	4-Methyl-2(1H)-pyridinethione, 4-Methyl-2-pyridinethiol	[1] [3]

The Decisive Role of Thione-Thiol Tautomerism

The single most important factor governing the solubility of **2-mercaptop-4-methylpyridine** is its prototropic tautomerism. The molecule exists in a dynamic equilibrium between the aromatic thiol form and the non-aromatic, but highly polar, thione form.

Caption: Thiol-Thione Equilibrium.

The position of this equilibrium is highly dependent on the solvent environment:

- In Polar Solvents (e.g., Ethanol, Water): The equilibrium significantly favors the thione tautomer.[\[1\]](#)[\[4\]](#) The polar C=S and N-H bonds of the thione form can engage in strong dipole-dipole interactions and hydrogen bonding with polar solvent molecules, leading to better solvation and higher stability.

- In Nonpolar Solvents (e.g., Hexane, Toluene): The less polar, aromatic thiol form is favored. [4][5] In these environments, the self-association via hydrogen bonding that stabilizes the thione form is disrupted, shifting the equilibrium toward the thiol.[5]

This solvent-dependent tautomeric shift is the causal mechanism behind the compound's solubility profile.

Solubility Profile in Organic Solvents

Direct quantitative solubility data for **2-mercaptop-4-methylpyridine** is limited. However, based on qualitative reports and the principle of "like dissolves like," a reliable profile can be constructed.

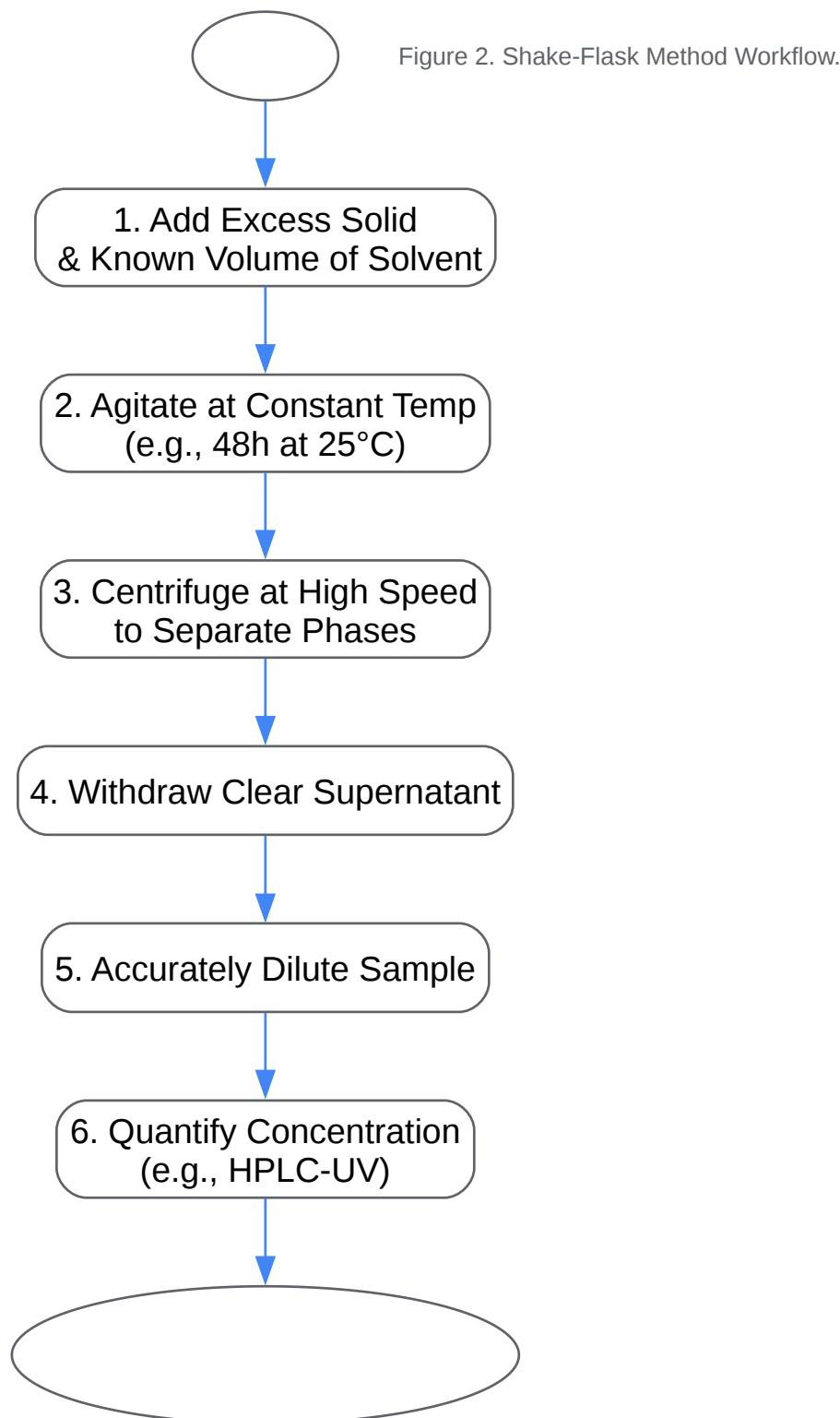
Table 2: Qualitative Solubility of **2-Mercapto-4-methylpyridine**

Solvent Class	Example Solvent(s)	Reported Solubility	Predicted Solubility & Rationale
Water	Water	Low	Low: While the thione form is polar, the molecule's hydrocarbon backbone (pyridine ring and methyl group) limits its miscibility with water. [1]
Polar Protic	Methanol, Ethanol	Moderate / Slightly Soluble	Moderate: These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the dominant and polar thione tautomer. [1] [2] [3]
Polar Aprotic	DMSO, Acetone	Not Reported	Moderate to Good: Solvents with high dipole moments can effectively solvate the polar thione form through strong dipole-dipole interactions.
Chlorinated	Chloroform	Moderate / Slightly Soluble	Slightly to Moderate: Chloroform is sufficiently polar to interact with the thione tautomer, leading to some degree of solubility. [1] [2] [3]
Nonpolar	Hexane, Toluene	Not Reported	Very Low: These solvents lack the polarity to effectively

solvate either tautomer. While the thiol form predominates, its overall polarity is still too high for significant miscibility.[4]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To generate reliable, quantitative solubility data, a rigorously controlled experimental procedure is necessary. The shake-flask method, compliant with OECD Guideline 105, is the gold standard for this determination.[6][7]


Causality Behind Experimental Choices:

- Excess Solute: Using a clear excess of the solid ensures that the final solution is genuinely saturated and in equilibrium with the solid phase.
- Equilibration Time: Solubility is an equilibrium process. Insufficient agitation time can lead to an underestimation of the true solubility. Testing multiple time points (e.g., 24, 48, 72 hours) is crucial to validate that equilibrium has been reached, which is confirmed when concentration measurements plateau.[6][7]
- Temperature Control: Solubility is temperature-dependent. A thermostatically controlled environment (e.g., an incubator shaker or water bath) is non-negotiable for reproducibility.
- Phase Separation: Incomplete separation of undissolved solid from the saturated solution is a major source of error, leading to an overestimation of solubility. High-speed centrifugation is the most reliable method for achieving clear separation.[6]

Step-by-Step Methodology:

- Preparation: Add an amount of **2-mercaptop-4-methylpyridine** to a series of glass vials or flasks that is clearly in excess of its expected solubility (e.g., 20-50 mg).

- Solvent Addition: Accurately dispense a known volume (e.g., 2-5 mL) of the desired organic solvent into each vial.
- Equilibration: Seal the vials and place them in a shaker bath thermostatically controlled at the desired temperature (e.g., 25 °C). Agitate the samples at a constant speed for a predetermined period (a 48-hour minimum is recommended, with samples taken at 24, 48, and 72 hours to confirm equilibrium).
- Phase Separation: Following equilibration, allow the vials to stand undisturbed at the test temperature for a short period to allow for gross sedimentation. Transfer the slurry to centrifuge tubes and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at the test temperature.^[6]
- Sampling: Carefully withdraw a clear aliquot of the supernatant. Be cautious not to disturb the solid pellet.
- Dilution: Immediately perform an accurate, gravimetric dilution of the supernatant with an appropriate mobile phase or solvent to prevent precipitation and bring the concentration into the calibrated range of the analytical method.
- Quantification: Analyze the diluted samples using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a set of known calibration standards.
- Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically reported in mg/mL or mol/L.

[Click to download full resolution via product page](#)

Caption: Shake-Flask Method Workflow.

Conclusion

The solubility of **2-mercaptop-4-methylpyridine** in organic solvents is fundamentally dictated by a solvent-dependent tautomeric equilibrium. The polar thione form dominates in polar solvents like methanol and ethanol, leading to moderate solubility. Conversely, the less polar thiol form is favored in nonpolar media, where overall solubility is very low. For researchers requiring precise quantitative data, the detailed shake-flask protocol provided in this guide serves as a self-validating system for generating trustworthy and reproducible results. This deep understanding of its physicochemical behavior is essential for the effective application of this compound in scientific and industrial settings.

References

- EvitaChem. (n.d.). Buy **2-Mercapto-4-methylpyridine** (EVT-380216) | 18368-65-5.
- ChemicalBook. (n.d.). 18368-65-5(**2-Mercapto-4-methylpyridine**) Product Description.
- University of Toronto. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- LookChem. (n.d.). Cas 18368-65-5, **2-Mercapto-4-methylpyridine**.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
- University of Calgary. (2023). Solubility of Organic Compounds.
- SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.
- European Commission. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline.
- ChemicalBook. (2023). **2-Mercapto-4-methylpyridine**.
- KREATiS. (n.d.). High-accuracy water solubility determination using logK.
- Regulations.gov. (2014). Water Solubility (Flask Method).
- PubMed. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.
- ResearchGate. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopuridines and 2-mercaptopurimidines.
- LookChem. (n.d.). **2-Mercapto-4-methylpyridine**.
- Wikipedia. (n.d.). 2-Mercaptopyridine.
- Chemistry Stack Exchange. (2016). Why is the thione tautomeric form of 2-Mercaptopyridine favoured?.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy 2-Mercapto-4-methylpyridine (EVT-380216) | 18368-65-5 [evitachem.com]
- 2. 18368-65-5 CAS MSDS (2-Mercapto-4-methylpyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Cas 18368-65-5,2-Mercapto-4-methylpyridine | lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Solubility of 2-Mercapto-4-methylpyridine in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b151767#solubility-of-2-mercaptop-4-methylpyridine-in-organic-solvents\]](https://www.benchchem.com/product/b151767#solubility-of-2-mercaptop-4-methylpyridine-in-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com